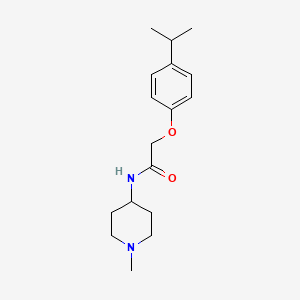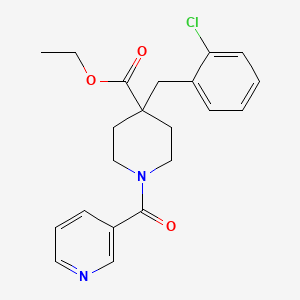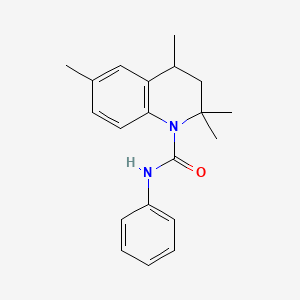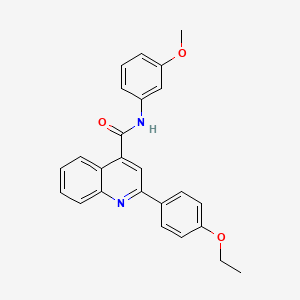
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1994 by scientists at Merck & Co. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its potential therapeutic applications and as a research tool in neuroscience.
作用机制
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide selectively blocks dopamine D4 receptors, which are predominantly expressed in the prefrontal cortex and limbic system of the brain. By blocking these receptors, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide modulates the activity of dopaminergic neurons and affects various physiological and behavioral processes such as cognition, emotion, and reward.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and attention in animal models of ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in stress response.
实验室实验的优点和局限性
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has several advantages as a research tool in neuroscience. It is a highly selective dopamine D4 receptor antagonist, which allows for the specific modulation of dopaminergic activity in the brain. It is also relatively stable and has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, one limitation of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is that it is not highly water-soluble, which can limit its use in certain experimental paradigms.
未来方向
There are several future directions for the research and development of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One potential application is in the treatment of schizophrenia, where it has shown promising results in preclinical studies. Another potential application is in the treatment of drug addiction, where it has been shown to reduce drug-seeking behavior in animal models. In addition, further research is needed to elucidate the role of dopamine D4 receptors in various physiological and behavioral processes, which could lead to the development of new therapeutic targets for psychiatric disorders.
合成方法
The synthesis of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps starting from commercially available starting materials. The key step involves the reaction of 4-isopropylphenol with 1-methyl-4-piperidone to form the intermediate 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. This intermediate is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been used as a research tool in neuroscience to study the role of dopamine D4 receptors in various physiological and behavioral processes.
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)14-4-6-16(7-5-14)21-12-17(20)18-15-8-10-19(3)11-9-15/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAKGQRXSUJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)




![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)
![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)

![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)